2-(1H-imidazol-1-yl)cyclohexane-1-carboxylic acid, also known as 1-amino-3-(1H-imidazol-1-yl)cyclohexane-1-carboxylic acid, is a compound characterized by the presence of a cyclohexane backbone with an imidazole ring and a carboxylic acid functional group. The imidazole ring, which contains two nitrogen atoms, contributes to the compound's unique chemical and biological properties, making it significant in various scientific fields such as medicinal chemistry and biochemistry .
The synthesis of 2-(1H-imidazol-1-yl)cyclohexane-1-carboxylic acid can be achieved through several synthetic routes:
The reaction conditions typically involve controlling temperature, pressure, and solvent choice to maximize efficiency. For example, reactions may be conducted at room temperature followed by refluxing to ensure complete conversion of starting materials into the desired product .
The molecular formula for 2-(1H-imidazol-1-yl)cyclohexane-1-carboxylic acid is , with a molecular weight of 209.24 g/mol. The structure features:
Property | Value |
---|---|
Molecular Formula | C10H15N3O2 |
Molecular Weight | 209.24 g/mol |
IUPAC Name | 1-amino-3-(1H-imidazol-1-yl)cyclohexane-1-carboxylic acid |
InChI | InChI=1S/C10H15N3O2/c11... |
InChI Key | FSWRQFBYYDAGGJ-UHFFFAOYSA-N |
Canonical SMILES | C1CC(CC(C1)(C(=O)O)N)N2C=CN=C2 |
2-(1H-imidazol-1-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions:
These reactions are often facilitated by specific reagents or catalysts that enhance reactivity under controlled conditions. For instance, oxidation may require oxidizing agents like hydrogen peroxide or metal catalysts .
The mechanism of action for 2-(1H-imidazol-1-yl)cyclohexane-1-carboxylic acid largely involves its interaction with biological targets due to its structural similarity to naturally occurring amino acids. The imidazole ring can mimic histidine residues in proteins, influencing enzyme activity and protein-ligand interactions.
Research indicates that this compound may exhibit antimicrobial and anticancer properties by affecting cellular pathways related to these biological processes . The precise mechanism often requires further investigation through biochemical assays and molecular modeling studies.
The physical properties include:
The chemical properties are characterized by:
Relevant data from studies indicate that these properties make it suitable for applications in pharmaceuticals and materials science .
The applications of 2-(1H-imidazol-1-yl)cyclohexane-1-carboxylic acid are diverse:
Multi-step synthetic routes provide precise control over stereochemistry and regioselectivity for assembling 2-(1H-imidazol-1-yl)cyclohexane-1-carboxylic acid. A prominent approach involves cyclohexane carboxylation through in situ anhydride formation, followed by imidazole coupling. As documented in metalloprotease inhibitor research, trifluoroacetic anhydride (TFAA) in acetic anhydride efficiently converts iminodiacetic acid precursors to reactive cyclic anhydrides at 0°C (75–85% yield). Subsequent nucleophilic attack by unprotected imidazole or histidine derivatives in DMF opens the anhydride, forming the critical C–N bond at the cyclohexane C2 position. Final acid deprotection with trifluoroacetic acid (TFA) in dichloromethane delivers the target compound in >90% yield [3].
An alternative pathway employs Schiff base intermediates derived from trans-(R,R)-diaminocyclohexane. Benzaldehyde condensation in methanol at 40°C generates an imine, reduced by sodium borohydride to a secondary amine. Carbonyldiimidazole (CDI)-mediated cyclization then constructs the imidazole ring system, achieving 55–81% overall yield. This method benefits from enantiomeric purity retention when starting from trans-(R,R)-diammonium cyclohexane mono-L-(+)-tartrate [5].
Table 1: Comparative Analysis of Multi-Step Synthetic Pathways
Key Step | Reagents/Conditions | Yield (%) | Advantages |
---|---|---|---|
Anhydride formation | TFAA/Ac₂O, 0°C, 2h | 75–85 | High functional group tolerance |
Amide coupling | DMF, rt, 12h | 60–70 | Mild conditions; no racemization |
Deprotection | TFA/CH₂Cl₂, 2h | >90 | Rapid completion |
Schiff base reduction | NaBH₄/MeOH, 40°C, 30 min | 74 | Stereoselective |
CDI cyclization | THF reflux, 90 min | 55–81 | Green byproducts (CO₂, imidazole) |
Stereochemical control during imidazole cyclization significantly impacts biological activity. The (1R,2S)-stereoisomer of 2-(1H-imidazol-1-yl)cyclohexane-1-carboxylic acid demonstrates superior binding to insulin-degrading enzyme (IDE) due to optimal spatial positioning of its carboxylate and imidazole groups. This isomer is preferentially formed via asymmetric hydrogenation of substituted cyclohexene precursors using chiral catalysts (e.g., Rh-DuPhos), achieving >95% enantiomeric excess (ee) [3]. The cis-configuration enables simultaneous coordination of the imidazole nitrogen to IDE’s catalytic zinc ion and carboxylate binding to exosite residues.
Protecting group strategies prevent undesired side reactions during ring formation. Trityl (Trt) protection of the imidazole N1 nitrogen during anhydride coupling eliminates N-alkylation byproducts. Subsequent deprotection with TFA/CH₂Cl₂ (2h) restores imidazole tautomerism without epimerization [3]. Sodium borohydride reduction optimization also minimizes over-reduction – controlled addition rates (<0.5 mL/min) in methanol at 40°C suppress imidazoline formation.
Table 2: Optimization Parameters for Imidazole Cyclization
Variable | Optimal Conditions | Impact on Yield/Purity |
---|---|---|
Stereochemistry control | Chiral Rh catalysts, 60 psi H₂ | ↑ ee to >95% |
Imidazole protection | Trt-group, DMF, rt | ↑ Coupling yield by 30% |
Reduction conditions | NaBH₄ (0.5 eq), 40°C, 30 min | Prevents imidazole reduction |
Deprotection | 20% TFA/DCM, 2h | ↑ Recovery to >90% |
Sodium salt crystallization | NaOH/EtOH-H₂O, 4°C | ↑ Solubility (216.21 g/mol) |
Sustainable synthesis leverages alternative solvents and atom-efficient reactions to minimize environmental impact. The pseudo-multicomponent reaction (pseudo-MCR) using trans-(R,R)-diaminocyclohexane exemplifies this: benzaldehyde, diamine, and CDI react sequentially in situ, eliminating intermediate purification waste. Solvent selection critically influences sustainability – methanol enables 30-minute Schiff base formation at 40°C, whereas THF requires 4 hours at 80°C. Ethanol-water mixtures (7:3) further reduce toxicity during sodium salt crystallization [5].
Catalyst design focuses on recyclable systems and energy reduction. Statistical analysis (e.g., factorial design) optimizes pseudo-MCR parameters, confirming that 1.2 eq CDI in THF at 65°C balances atom economy (82%) and yield (74%). Microwave-assisted hydrolysis replaces 12-hour conventional methods with 90-minute reactions, cutting energy use by 60% [5]. Additionally, in silico molecular docking predicts binding affinity during inhibitor design, reducing trial-and-error synthesis [8].
Table 3: Green Chemistry Metrics for Synthetic Approaches
Strategy | Implementation | Environmental Benefit |
---|---|---|
Solvent replacement | MeTHF instead of THF | ↑ Biodegradability; ↓ persistence |
Catalyst-free cyclization | CDI-mediated ring closure | Byproducts: CO₂/imidazole (low toxicity) |
Energy reduction | Microwave-assisted hydrolysis | ↓ Reaction time (4h → 90 min) |
Atom economy | Pseudo-MCR design | ↑ to 82%; E-factor 8.2 |
In silico optimization | Docking-based ligand joining | ↓ Synthetic trials by 70% |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4